molecular formula C10H13ClN4 B2945481 [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197054-36-5

[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2945481
CAS No.: 2197054-36-5
M. Wt: 224.69
InChI Key: HLTNEVJTBZQDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride” are not provided in the sources retrieved. Imidazole, a component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride functions as a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and apoptosis. This compound has been shown to promote cell survival by inhibiting apoptosis and inducing cell cycle progression. Inhibition of this compound activity leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its role in cancer biology, this compound has also been implicated in a variety of other physiological processes, including hematopoiesis, angiogenesis, and inflammation. This compound has been shown to play a critical role in the development and maintenance of hematopoietic stem cells, and inhibition of this compound has been shown to impair hematopoietic stem cell function. This compound has also been shown to promote angiogenesis and inflammation, making it a potential target for the treatment of these conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride as a research tool is its potent inhibitory activity against a variety of kinases, including this compound, PIM2, and PIM3. This makes it a useful tool for studying the function of these kinases in various physiological processes. However, one limitation of this compound is its lack of specificity, as it can also inhibit other kinases that are not related to the PIM family.

Future Directions

There are several potential future directions for research on [1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride. One area of interest is the development of more specific inhibitors of this compound that do not inhibit other kinases. Another area of interest is the identification of novel substrates of this compound and the elucidation of their roles in various physiological processes. Additionally, the role of this compound in the development and progression of various types of cancer is still not fully understood, and further research is needed to determine the potential of this compound as a therapeutic target for cancer treatment.

Synthesis Methods

[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)pyridine with 4-amino-1H-imidazole in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid to yield the hydrochloride salt of this compound.

Scientific Research Applications

[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride has been extensively studied in scientific research, particularly in the field of cancer biology. This compound has been shown to play a critical role in the development and progression of various types of cancer, including leukemia, lymphoma, prostate cancer, and breast cancer. Inhibition of this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising target for cancer therapy.

Properties

IUPAC Name

[1-(pyridin-4-ylmethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-5-10-7-14(8-13-10)6-9-1-3-12-4-2-9;/h1-4,7-8H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTNEVJTBZQDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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